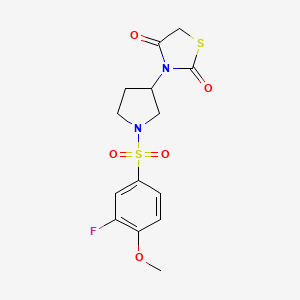

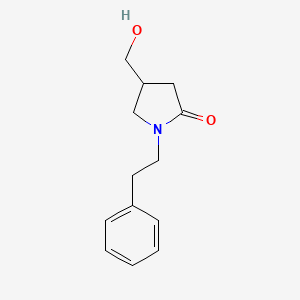

![molecular formula C18H15F4N5OS B2572095 N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1286714-17-7](/img/structure/B2572095.png)

N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the triazole ring could be formed using a click chemistry reaction, while the carboxamide group could be introduced via an amide coupling reaction .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the triazole group might be able to participate in nucleophilic substitution reactions, while the carboxamide group could be involved in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the carboxamide group might increase the compound’s solubility in water, while the phenyl and triazole groups could potentially increase its stability .Scientific Research Applications

Medicinal Chemistry and Drug Development

The incorporation of fluorine atoms, including trifluoromethyl groups, in drug molecules has become increasingly important. Fluorine-containing compounds exhibit enhanced metabolic stability, improved pharmacokinetics, and altered binding interactions with biological targets. In the case of our compound, researchers have explored its potential as a drug candidate. Studies may involve synthesis, pharmacological evaluation, and optimization of its pharmacophores for specific diseases or disorders .

Necroptosis Inhibition

Necroptosis is a regulated form of cell death implicated in various pathological conditions. Researchers have investigated TFM-containing compounds like our target molecule as inhibitors of receptor-interacting protein kinase 3 (RIPK3), a key player in necroptosis. These compounds may offer therapeutic potential for diseases associated with necroptosis, such as neurodegenerative disorders and inflammatory conditions .

Antimicrobial Activity

Exploring the antimicrobial properties of TFM-containing compounds is crucial. Some derivatives of our compound have demonstrated good antimicrobial potential. Researchers investigate their efficacy against bacteria, fungi, and other pathogens. Such studies contribute to the development of novel antimicrobial agents .

Analgesic and Anti-Inflammatory Effects

Certain TFM-containing compounds have shown significant analgesic and anti-inflammatory activities. Researchers evaluate their effects in animal models or cell-based assays. These findings could lead to the development of pain-relieving medications or anti-inflammatory therapies .

Agrochemical Applications

Fluorine-containing compounds play a role in agrochemicals. Investigating the use of our compound or related TFM-containing molecules as active ingredients in pesticides or herbicides is essential. These applications contribute to sustainable agriculture and crop protection .

Mechanism of Action

Target of Action

The primary targets of the compound N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide are the receptor-interacting protein kinases 1 and 3 (RIPK1 and RIPK3) . These kinases play a critical role in necroptosis, a form of programmed cell death .

Mode of Action

N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide interacts with its targets, RIPK1 and RIPK3, by inhibiting their activity . This inhibition specifically blocks the formation of the necrosome, a complex that is essential for the induction of necroptosis .

Biochemical Pathways

The compound’s action affects the necroptotic pathway. By inhibiting RIPK1 and RIPK3, N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide prevents the formation of the necrosome . This disruption of the necroptotic pathway leads to a decrease in programmed cell death .

Pharmacokinetics

The pharmacokinetic properties of N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide are favorable and drug-like . The compound has an oral bioavailability of 25.2% in rats , indicating that it is absorbed and enters the circulation when administered orally.

Result of Action

The molecular and cellular effects of N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide’s action include the specific inhibition of RIPK3 phosphorylation in necroptotic cells . This leads to a significant protection against conditions such as tumor necrosis factor-induced systemic inflammatory response syndrome .

properties

IUPAC Name |

N-[4-fluoro-3-(trifluoromethyl)phenyl]-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F4N5OS/c1-9-15(16(28)23-10-6-7-12(19)11(8-10)18(20,21)22)25-26-27(9)17-24-13-4-2-3-5-14(13)29-17/h6-8H,2-5H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQZJLLJUBJCOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=NC3=C(S2)CCCC3)C(=O)NC4=CC(=C(C=C4)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F4N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

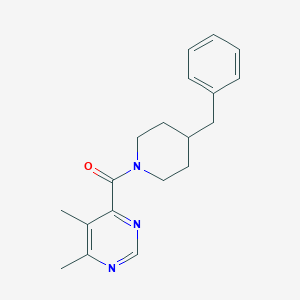

![(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine](/img/structure/B2572017.png)

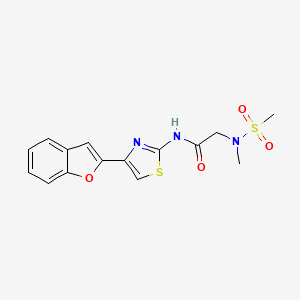

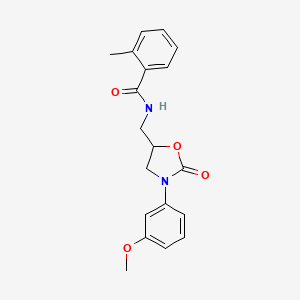

![1-(2,5-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2572019.png)

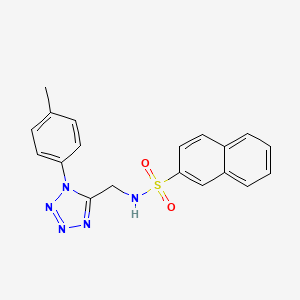

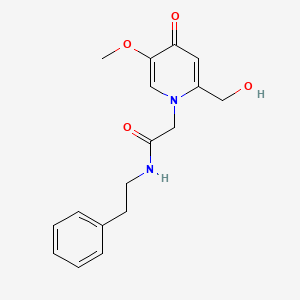

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2572021.png)

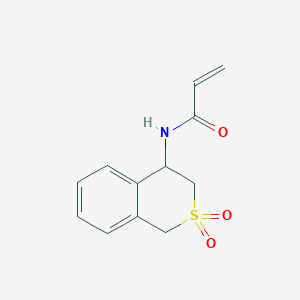

![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2572027.png)

![3,5-dimethoxy-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2572035.png)